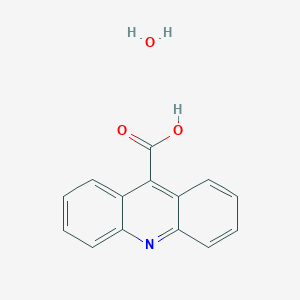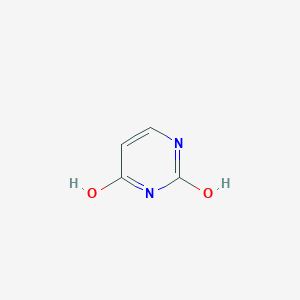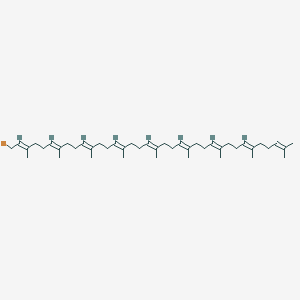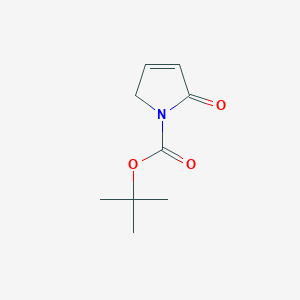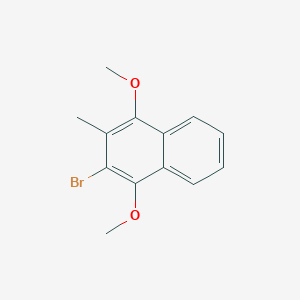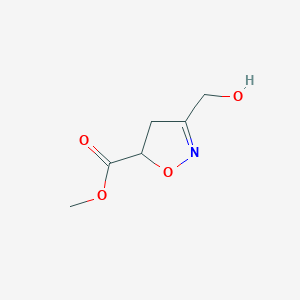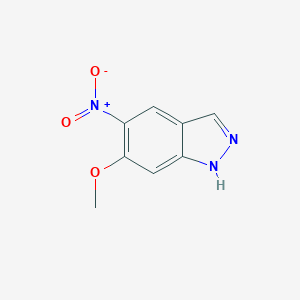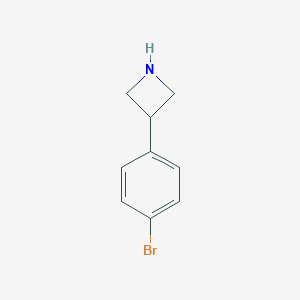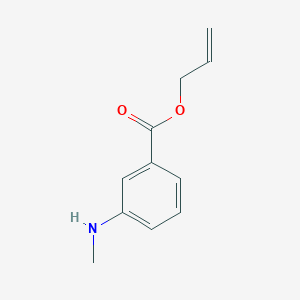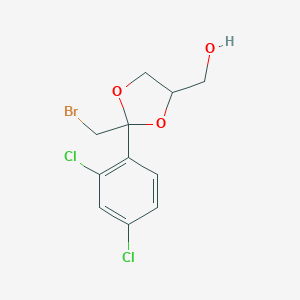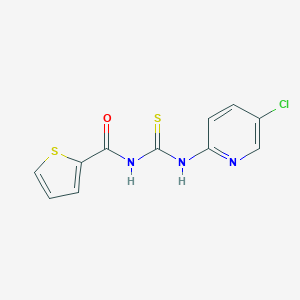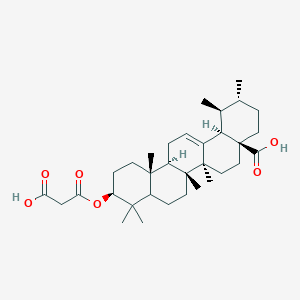
Ursaoic diprop monoester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ursaoic diprop monoester (UDM) is a natural compound that is found in various plants and has been shown to possess several biological properties. UDM is a derivative of ursolic acid, which is a pentacyclic triterpenoid that has been extensively studied for its potential therapeutic applications. UDM has gained significant attention in recent years due to its potential applications in various scientific research fields.
作用机制
The mechanism of action of Ursaoic diprop monoester is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. Ursaoic diprop monoester has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and proliferation. Additionally, Ursaoic diprop monoester has been shown to modulate the activity of various neurotransmitters and receptors involved in neuroprotection and anti-inflammatory responses.
生化和生理效应
Ursaoic diprop monoester has several biochemical and physiological effects, including the modulation of various signaling pathways and cellular processes. Ursaoic diprop monoester has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and proliferation. Additionally, Ursaoic diprop monoester has been shown to modulate the activity of various neurotransmitters and receptors involved in neuroprotection and anti-inflammatory responses.
实验室实验的优点和局限性
Ursaoic diprop monoester has several advantages and limitations for lab experiments. One advantage is its potent anti-cancer properties, which make it a promising candidate for cancer research. Additionally, Ursaoic diprop monoester has been shown to possess neuroprotective and anti-inflammatory properties, making it a potential therapeutic agent for various neurological and inflammatory disorders. However, Ursaoic diprop monoester has some limitations, including its low solubility in water and its instability under certain conditions, which can affect its bioactivity and efficacy.
未来方向
There are several future directions for Ursaoic diprop monoester research. One direction is to further investigate its potential therapeutic applications, particularly in cancer research, neuroprotection, and anti-inflammatory therapy. Additionally, future research could focus on improving the synthesis and stability of Ursaoic diprop monoester, as well as exploring its potential synergistic effects with other compounds. Furthermore, future research could investigate the mechanism of action of Ursaoic diprop monoester in greater detail, which could lead to the development of more effective therapeutic strategies.
合成方法
Ursaoic diprop monoester can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the conversion of ursolic acid into Ursaoic diprop monoester through esterification with propionic acid. Extraction from natural sources involves the isolation of Ursaoic diprop monoester from plants that contain ursolic acid, such as apple peels, rosemary, and thyme.
科学研究应用
Ursaoic diprop monoester has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Ursaoic diprop monoester has been shown to possess potent anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Ursaoic diprop monoester has been shown to have neuroprotective effects, protecting against neuronal damage and degeneration in models of Alzheimer's disease and Parkinson's disease. Furthermore, Ursaoic diprop monoester has been shown to possess anti-inflammatory properties, reducing inflammation and oxidative stress in various tissues and organs.
属性
CAS 编号 |
143070-05-7 |
|---|---|
产品名称 |
Ursaoic diprop monoester |
分子式 |
C33H50O6 |
分子量 |
542.7 g/mol |
IUPAC 名称 |
(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-(2-carboxyacetyl)oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C33H50O6/c1-19-10-15-33(28(37)38)17-16-31(6)21(27(33)20(19)2)8-9-23-30(5)13-12-24(39-26(36)18-25(34)35)29(3,4)22(30)11-14-32(23,31)7/h8,19-20,22-24,27H,9-18H2,1-7H3,(H,34,35)(H,37,38)/t19-,20+,22?,23-,24+,27-,30+,31-,32-,33+/m1/s1 |
InChI 键 |
BXCDNFMSWNBZGR-USTJOKCASA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CC(=O)O)C)C)[C@H]2[C@H]1C)C)C(=O)O |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(=O)O)C)C)C2C1C)C)C(=O)O |
规范 SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(=O)O)C)C)C2C1C)C)C(=O)O |
同义词 |
ursa-12-ene-28-oic acid 3-propanedioic acid monoester ursaoic diprop monoeste |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
